N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline
Description
“N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” is a complex organic compound that features a quinoline moiety, a hydrazine linkage, and bis(2-chloroethyl) groups
Properties
Molecular Formula |
C21H20Cl2F3N4+ |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl]-methylidene-[[7-(trifluoromethyl)quinolin-4-yl]amino]azanium |
InChI |
InChI=1S/C21H20Cl2F3N4/c1-29(16-3-5-17(6-4-16)30(12-9-22)13-10-23)28-19-8-11-27-20-14-15(21(24,25)26)2-7-18(19)20/h2-8,11,14H,1,9-10,12-13H2,(H,27,28)/q+1 |
InChI Key |
TWAWWKCBUXZVLD-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+](C1=CC=C(C=C1)N(CCCl)CCCl)NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Hydrazineylidene Formation: The quinoline derivative is then reacted with hydrazine to form the hydrazineylidene linkage.
Attachment of Bis(2-chloroethyl) Groups: Finally, the hydrazineylidene-quinoline intermediate is reacted with 2-chloroethylamine under basic conditions to introduce the bis(2-chloroethyl) groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazineylidene linkage.
Reduction: Reduction reactions could target the quinoline ring or the hydrazineylidene linkage.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl groups under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the quinoline or hydrazineylidene moieties.
Reduction: Reduced forms of the quinoline ring or hydrazineylidene linkage.
Substitution: Substituted derivatives where the chloroethyl groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, the compound may be studied for its interactions with biomolecules, such as DNA or proteins, due to its potential as an anticancer agent.
Medicine
The compound’s structure suggests it could be explored for its cytotoxic properties, making it a candidate for anticancer drug development.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” exerts its effects likely involves:
DNA Interaction: The bis(2-chloroethyl) groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Molecular Targets: The compound may target specific enzymes or receptors involved in cell proliferation and survival pathways.
Pathways Involved: Apoptosis pathways could be activated as a result of DNA damage and cellular stress.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)-4-aminobenzene: Similar structure but lacks the quinoline and hydrazineylidene moieties.
Quinoline-based Anticancer Agents: Compounds like chloroquine or hydroxychloroquine that feature the quinoline ring but differ in other functional groups.
Uniqueness
The unique combination of the quinoline ring, hydrazineylidene linkage, and bis(2-chloroethyl) groups in “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” provides a distinct set of chemical properties and biological activities that differentiate it from other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
